![molecular formula C26H27FN4O2S2 B2540651 N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 338794-26-6](/img/structure/B2540651.png)
N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are commonly associated with their role as antimicrobial agents but also have applications in the inhibition of various enzymes, including carbonic anhydrases and cyclooxygenases. The specific structure of this compound suggests potential for interaction with these enzymes, given the presence of a triazole ring, a fluorobenzene moiety, and a sulfonamide group, which are structural features known to contribute to enzyme inhibition .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various nucleophiles. In the case of triazole-containing sulfonamides, the 1,3-dipolar cycloaddition reaction is a common method used to introduce the triazole moiety . The presence of a 4-methylbenzylsulfanyl group suggests a possible step involving a thiol-ene reaction or a nucleophilic aromatic substitution if a suitable leaving group is present on the benzene ring.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom on the benzene ring, as seen in this compound, is known to enhance binding potency and selectivity towards certain enzymes . The triazole ring is a versatile scaffold that can interact with various enzymes through multiple binding modes. The crystal structures of similar compounds have been investigated to understand the intermolecular interactions and how they contribute to the overall binding affinity and selectivity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions. They can act as hydrogen bond donors and acceptors due to the presence of the sulfonamide group, which is crucial for their interaction with enzymes . The triazole ring can also engage in pi-pi stacking interactions, which can further stabilize the enzyme-inhibitor complex. The presence of a fluorine atom can influence the electronic properties of the molecule and affect its reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine atoms and triazole rings can affect these properties by altering the compound's polarity and hydrogen bonding capability. These properties are important for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics .
Scientific Research Applications
Antibacterial and Antifungal Activities
- Compounds similar to N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide have been synthesized and evaluated for antibacterial and antifungal activities. These compounds showed promising antibacterial potency, particularly against various strains except for Candida albicans and Candida mycoderma (Wang, Wan, & Zhou, 2010).
Crystal Structure and Bonding Interactions
- Ethyl 2-triazolyl-2-oxoacetate derivatives, which include similar structural elements, have been synthesized and characterized. These compounds establish symmetrically equivalent O⋯π-hole tetrel bonding interactions, contributing to their potential applications in materials science and molecular engineering (Ahmed et al., 2020).
Electrochemical and Spectroelectrochemical Properties
- Research involving N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide and its derivatives has led to insights into electrochemical and spectroelectrochemical properties. These findings are significant for developing new materials with specific electronic and optical features (Kantekin et al., 2015).
COX-2 Inhibition for Potential Therapeutic Applications
- Similar compounds have been evaluated for their inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in various diseases. The introduction of certain substituents like fluorine atoms has enhanced COX-2 potency and selectivity, leading to potential therapeutic applications (Hashimoto et al., 2002).
properties
IUPAC Name |
N-[1-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2S2/c1-3-31-25(28-29-26(31)34-18-21-11-9-19(2)10-12-21)24(17-20-7-5-4-6-8-20)30-35(32,33)23-15-13-22(27)14-16-23/h4-16,24,30H,3,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEMDYGKQCPWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

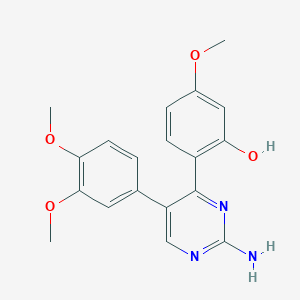
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)


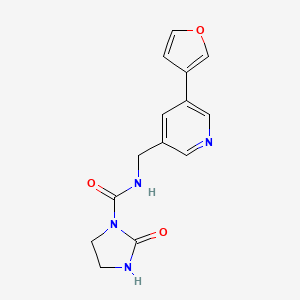
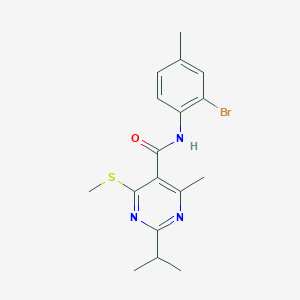

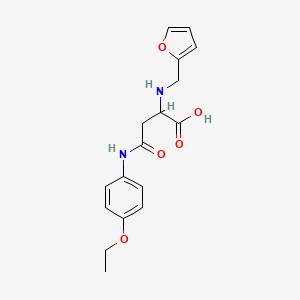
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
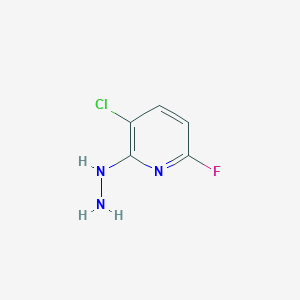
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)

